molecular formula C10H10N2O2 B13878438 7-ethoxy-1H-1,5-naphthyridin-4-one

7-ethoxy-1H-1,5-naphthyridin-4-one

Cat. No.: B13878438
M. Wt: 190.20 g/mol
InChI Key: QPKANMRHYUTICD-UHFFFAOYSA-N
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Description

7-ethoxy-1H-1,5-naphthyridin-4-one is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthyridine core with an ethoxy group at the 7th position and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-1H-1,5-naphthyridin-4-one can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach involves the condensation of appropriate precursors at elevated temperatures, leading to the formation of the desired naphthyridine skeleton .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-1H-1,5-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to alcohols or amines.

Mechanism of Action

The mechanism of action of 7-ethoxy-1H-1,5-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-1H-1,5-naphthyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-ethoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C10H10N2O2/c1-2-14-7-5-8-10(12-6-7)9(13)3-4-11-8/h3-6H,2H2,1H3,(H,11,13)

InChI Key

QPKANMRHYUTICD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=O)C=CN2)N=C1

Origin of Product

United States

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